3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one
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Overview
Description
3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one is a complex organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursorsThe reaction conditions often require the use of catalysts, such as 1-benzyl-3-methylimidazolium tetrafluoroborate, and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the piperidine ring can introduce various alkyl or acyl groups .
Scientific Research Applications
3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Sulfanyl compounds: Studied for their potential as enzyme inhibitors and therapeutic agents
Uniqueness
3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one is unique due to its combination of an imidazole ring, a piperidine ring, and a sulfanyl group. This unique structure allows it to interact with multiple molecular targets, leading to a diverse range of biological activities. Its versatility makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(1-benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-17(20-11-5-2-6-12-20)9-14-23-18-19-10-13-21(18)15-16-7-3-1-4-8-16/h1,3-4,7-8,10,13H,2,5-6,9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVYARRWHWBWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCSC2=NC=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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